2-Cyanofuran-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

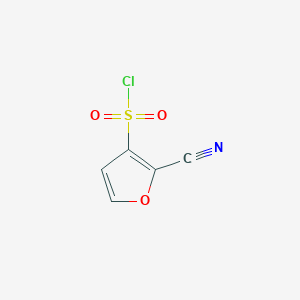

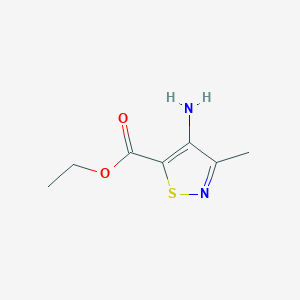

2-Cyanofuran-3-sulfonyl chloride, also known as 3-cyanofuran-2-sulfonyl chloride, is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Cyanofuran-3-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification .Molecular Structure Analysis

The InChI code for 2-Cyanofuran-3-sulfonyl chloride is 1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique

Versatile Protecting and Activating Group for Amine Synthesis

2-Cyanofuran-3-sulfonyl chloride has been utilized in the synthesis of new sulfonating agents for amines, showcasing its role as a versatile protecting and activating group. The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, was synthesized and used for the easy and efficient sulfonation of primary and secondary amines. This process yields excellent results, highlighting the compound's stability under various conditions and its utility in synthesizing activated amines through Mitsunobu conditions (Izumi Sakamoto et al., 2006).

Solid-Phase Synthesis of Heterocyclic Compounds

Another significant application of related sulfonyl chloride compounds is in the solid-phase synthesis of heterocyclic compounds, such as disubstituted 1,3-oxazolidin-2-ones. These compounds are prepared using polymer-supported sulfonyl chloride, highlighting the role of sulfonyl chlorides in facilitating the solid-phase synthesis of compounds with potent antibacterial activity. This method demonstrates the utility of sulfonyl chlorides in combinatorial chemistry and drug development (P. Holte et al., 1998).

Sulfonyl Chloride in Catalytic Sulfonation

The use of sulfonyl chlorides, including 2-cyanofuran-3-sulfonyl chloride, extends to catalytic processes as well. Ruthenium-catalyzed sulfonation of 2-phenylpyridines with sulfonyl chlorides presents a method for achieving regioselective sulfonation. This process allows for the introduction of a sulfonyl group at specific positions on aromatic compounds, opening pathways for the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (O. Saidi et al., 2011).

Antimicrobial Compound Synthesis

Sulfonyl chlorides are crucial in synthesizing heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. This synthesis pathway highlights the role of 2-cyanofuran-3-sulfonyl chloride and similar compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (E. Darwish et al., 2014).

Safety and Hazards

Orientations Futures

The literature is still poor in theoretical and experimental data for protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM) . Therefore, future research could focus on the exploration of the formation of 2-cyanofuran and 3-cyanofuran and their protonated forms in the ISM conditions of temperature and pressure .

Propriétés

IUPAC Name |

2-cyanofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURAJMNHKWGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2806049.png)

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)